molecular formula C22H29N3O2S B2814491 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421482-56-5

8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2814491
CAS No.: 1421482-56-5
M. Wt: 399.55
InChI Key: QHCOPWFKVKFRLE-UHFFFAOYSA-N
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Description

8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a high-purity chemical reagent designed for pharmaceutical and life science research applications. This compound belongs to the tetrahydropyrimidothiazine class, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Its structural features, including the tert-butyl group and the phenylbutan-2-yl carboxamide side chain, make it a valuable intermediate for constructing more complex molecules or for probing biological mechanisms. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or as a standard in analytical method development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

8-tert-butyl-6-oxo-N-(4-phenylbutan-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15(10-11-16-8-6-5-7-9-16)23-20(27)17-13-25-19(26)12-18(22(2,3)4)24-21(25)28-14-17/h5-9,12,15,17H,10-11,13-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCOPWFKVKFRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has garnered attention for its potential biological activities. With a molecular formula of C22H29N3O2SC_{22}H_{29}N_{3}O_{2}S and a molecular weight of 399.55 g/mol, this compound is characterized by a complex structure that may influence its interaction with biological systems. This article provides a detailed examination of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC22H29N3O2S
Molecular Weight399.55 g/mol
PurityTypically 95%
IUPAC Name8-tert-butyl-6-oxo-N-(4-phenylbutan-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds suggest potential anticancer activity. For example, compounds featuring the pyrimidine-thiazine scaffold have been evaluated for their cytotoxic effects on cancer cell lines such as B16F10 melanoma cells. In these studies, certain derivatives showed promising results with low IC50 values indicating effective inhibition of cell growth without significant cytotoxicity at lower concentrations. This raises the possibility that 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl) may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with disease processes. For instance, structural analogs have been shown to inhibit enzymes like tyrosinase and other critical targets involved in cancer progression and microbial resistance. Investigating the specific interactions of 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl) with biological macromolecules could elucidate its mechanism of action.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro assays using B16F10 cells treated with varying concentrations of similar compounds indicated that while some exhibited cytotoxic effects at high concentrations (e.g., >5 μM), others maintained viability at lower doses. This suggests a potential therapeutic window for further exploration.
  • Tyrosinase Inhibition : Compounds structurally related to 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl have demonstrated significant tyrosinase inhibition, which is crucial for applications in skin depigmentation and cosmetic formulations.
  • Antimicrobial Testing : While direct testing of this specific compound is scarce, related thiazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria in laboratory settings.

Comparison with Similar Compounds

Core Heterocycle Modifications

The target compound features a pyrimido[2,1-b][1,3]thiazine core, whereas analogs like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile () possess a pyrimido[2,1-b][1,3]oxazine core.

Substituent Analysis

Compound Name Core Structure Position 8 Substituent Position 3 Substituent Key Functional Groups
Target Compound Thiazine tert-butyl N-(4-phenylbutan-2-yl) carboxamide Amide, aryl, branched alkyl
2-(4-chlorophenyl)-8-(methylthio)-... (Ref) Oxazine methylthio 4-chlorophenyl, carbonitrile Nitrile, chloroaryl, sulfide
  • Position 3 : The carboxamide group in the target compound offers hydrogen-bonding capability, contrasting with the electron-withdrawing nitrile group in the analog, which may reduce polarity .

Physicochemical and Pharmacokinetic Properties

Computational methods like Tanimoto similarity indexing () could quantify structural resemblance to bioactive compounds. For example, substituent bulk (tert-butyl vs. methylthio) and electronic profiles (amide vs. nitrile) influence logP, solubility, and metabolic stability.

Property Target Compound Oxazine Analog ()
Molecular Weight ~450 g/mol (estimated) 482.9 g/mol
logP (Predicted) ~3.5 (highly lipophilic) ~2.8 (moderate lipophilicity)
Hydrogen Bond Acceptors 4 5 (including nitrile)
Solubility (aq.) Low Moderate

Research Implications

The tert-butyl and carboxamide groups in the target compound suggest tailored pharmacokinetics compared to oxazine/nitrile analogs. Future studies should explore:

  • SAHA-like compounds in ).
  • Conformational analysis : X-ray crystallography (using SHELXL , ) to compare ring puckering and substituent orientation .
  • Structure-activity relationships (SAR) : Modifying position 8 (e.g., replacing tert-butyl with sulfonamides) to balance lipophilicity and solubility.

Q & A

(Basic) How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions such as catalyst selection, temperature, and solvent systems. For pyrimidothiazine derivatives, a multi-step approach is common:

Condensation : Use 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium hydroxide) to form a chalcone intermediate .

Cyclization : React the intermediate with thiourea under acidic conditions to form the pyrimidothiazine core.

Oxidation : Employ mild oxidizing agents (e.g., hydrogen peroxide) to achieve the desired oxidation state.
Key factors affecting yield include:

  • Catalyst : Sodium acetate in glacial acetic acid improved yields to 78% in analogous syntheses .
  • Reflux Time : Extended reflux (8–10 hours) enhances cyclization efficiency .
    Monitor reaction progress using thin-layer chromatography (TLC) to identify incomplete steps .

(Basic) What purification techniques are recommended for isolating this compound?

Methodological Answer:
Post-synthesis purification often involves:

  • Recrystallization : Use ethyl acetate or ethanol-water mixtures to isolate high-purity crystals. For example, slow evaporation of ethyl acetate-ethanol (3:2) solutions yielded single crystals suitable for X-ray diffraction .
  • Chromatography : High-performance liquid chromatography (HPLC) or column chromatography with silica gel can resolve impurities, especially brominated byproducts in halogenated analogs .
  • Solvent Extraction : Partitioning between aqueous and organic phases (e.g., dichloromethane-water) removes unreacted starting materials .

(Basic) Which spectroscopic methods are critical for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • X-ray Crystallography : Resolves 3D conformation, such as puckering in the pyrimidine ring (e.g., deviation of 0.224 Å from planarity in related compounds) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituents (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (δ ~165–175 ppm) and quaternary carbons .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

(Advanced) How can computational modeling predict this compound’s reactivity or bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and transition states. For example, ICReDD employs reaction path searches to optimize experimental conditions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or DNA) to prioritize analogs for testing. Pyrimidothiazine derivatives show affinity for proteins involved in cancer pathways .
  • Molecular Dynamics (MD) : Assess stability in aqueous environments or lipid membranes, critical for pharmacokinetic predictions .

(Advanced) How should researchers address conflicting reports on this compound’s biological activity?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. trifluoromethyl groups) to isolate bioactive moieties .
  • Meta-Analysis : Compare datasets across studies, noting variables like solvent (DMSO concentration) or incubation time .

(Advanced) What experimental approaches validate interactions with biomolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to enzymes .

(Basic) How can solubility and stability be assessed under physiological conditions?

Methodological Answer:

  • Solubility Screening : Test in PBS (pH 7.4), DMSO, or simulated gastric fluid. Analogous compounds showed improved solubility with ester derivatives .
  • Stability Studies :
    • pH Stability : Incubate at pH 2–9 and analyze degradation via HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

(Advanced) How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation in rodent models.
  • Prodrug Design : Modify carboxylate groups to esters for enhanced membrane permeability .
  • Toxicogenomics : Identify off-target effects using RNA sequencing in treated tissues .

(Advanced) What strategies improve selectivity for target enzymes over homologous isoforms?

Methodological Answer:

  • Crystallographic Fragment Screening : Identify binding pockets unique to the target isoform .
  • Alanine Scanning Mutagenesis : Pinpoint critical residues for compound binding .
  • Hybrid Inhibitors : Combine pyrimidothiazine scaffolds with known selective fragments (e.g., ATP-competitive motifs) .

(Basic) What are the best practices for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Light Sensitivity : Protect from UV exposure using amber vials, especially for iodinated analogs .
  • Desiccation : Use silica gel packs to mitigate moisture-induced degradation .

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